molecular formula C24H41NO2 B1651537 1-nitro-4-octadecylbenzene CAS No. 127274-77-5

1-nitro-4-octadecylbenzene

Cat. No.: B1651537
CAS No.: 127274-77-5
M. Wt: 375.6 g/mol
InChI Key: XDWOIFDLFOKUTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-nitro-4-octadecylbenzene is an organic compound characterized by a benzene ring substituted with a nitro group at the 1-position and an octadecyl group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-nitro-4-octadecylbenzene typically involves the nitration of octadecylbenzene. The nitration process can be carried out using a mixture of concentrated sulfuric acid and nitric acid, which introduces the nitro group into the benzene ring. The reaction is usually conducted under controlled temperature conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial nitration reactors where octadecylbenzene is treated with nitrating agents under optimized conditions to achieve high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-nitro-4-octadecylbenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-nitro-4-octadecylbenzene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of other complex organic molecules.

    Biology: Studied for its potential interactions with biological membranes due to the long hydrophobic octadecyl chain.

    Medicine: Investigated for its potential use in drug delivery systems, where the hydrophobic chain can aid in the transport of hydrophobic drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-nitro-4-octadecylbenzene involves its interaction with various molecular targets. The nitro group can participate in redox reactions, while the octadecyl chain can interact with hydrophobic environments, such as lipid bilayers in biological membranes. These interactions can influence the compound’s behavior and effects in different applications .

Comparison with Similar Compounds

Uniqueness: 1-nitro-4-octadecylbenzene is unique due to the combination of a nitro group and a long octadecyl chain, which imparts distinct chemical reactivity and interaction properties. This makes it valuable in applications requiring specific hydrophobic and redox characteristics .

Properties

CAS No.

127274-77-5

Molecular Formula

C24H41NO2

Molecular Weight

375.6 g/mol

IUPAC Name

1-nitro-4-octadecylbenzene

InChI

InChI=1S/C24H41NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23-19-21-24(22-20-23)25(26)27/h19-22H,2-18H2,1H3

InChI Key

XDWOIFDLFOKUTH-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCCC1=CC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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